molecular formula C22H19ClN2O4S B11233358 N-(5-chloro-2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(5-chloro-2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11233358
M. Wt: 442.9 g/mol
InChI Key: VMNJRWAVCJLKRJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazine ring, a sulfonyl group, and a carboxamide group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate phenol derivative with an amine in the presence of a catalyst.

    Introduction of the Sulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or protein interactions.

    Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out due to its benzoxazine ring, which imparts unique chemical properties and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain reactions or applications.

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H19ClN2O4S/c1-15-11-12-16(23)13-18(15)24-22(26)21-14-25(19-9-5-6-10-20(19)29-21)30(27,28)17-7-3-2-4-8-17/h2-13,21H,14H2,1H3,(H,24,26)

InChI Key

VMNJRWAVCJLKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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